molecular formula C12H10ClN3O4 B2957164 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide CAS No. 320422-98-8

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide

Cat. No.: B2957164
CAS No.: 320422-98-8
M. Wt: 295.68
InChI Key: LRFSUFBKWNZPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide is a useful research compound. Its molecular formula is C12H10ClN3O4 and its molecular weight is 295.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds with complex structures including imidazolidinyl and acetamide groups has been a subject of study due to their potential in medicinal chemistry. For example, derivatives of imidazolidine and benzothiazole have been synthesized and evaluated for their antimicrobial activity, showing the significance of such structures in developing new therapeutic agents (Al-Sultani & Al-lami, 2021). Similarly, compounds like 4-Arylidene-2-methyl-1H-imidazol-5(4H)-ones have been explored for their fluorogenic properties, which could be useful in creating new dyes (Zaitseva et al., 2020).

Potential Therapeutic Applications

Several studies have focused on the therapeutic applications of compounds with imidazolidinyl and acetamide moieties. For instance, compounds bearing the benzothiazole moiety have been synthesized and shown to possess anticonvulsant properties, indicating the potential of such structures in developing new anticonvulsant drugs (Amir et al., 2012). Additionally, the synthesis of azolidinedione-acetic acids derivatives has been described, with some compounds exhibiting notable anticancer activity, highlighting the importance of these structures in cancer research (Kaminskyy et al., 2009).

Biochemical and Pharmacological Insights

The biochemical and pharmacological properties of compounds related to 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide have also been studied. Research into the binding affinity of imidacloprid, a compound with a similar structure, to the insect acetylcholine receptor provides insights into its mode of action and potential applications in pest control (Liu & Casida, 1993).

Mechanism of Action

    Target of action

    Indole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

    Mode of action

    The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c13-8-4-2-1-3-7(8)5-15-10(18)11(19)16(12(15)20)6-9(14)17/h1-4H,5-6H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFSUFBKWNZPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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